1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-
Overview
Description
1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-: is a synthetic organic heterocyclic compound. It consists of a five-membered ring with four nitrogen atoms and one carbon atom, making it a high nitrogen content compound among stable heterocycles. This compound is notable for its stability over a wide pH range and its resistance to various oxidizing and reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- can be synthesized through several methods. One common approach involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can accommodate a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides . Another method involves the use of the powerful diazotizing reagent FSO2N3, which enables the facile synthesis of tetrazoles under mild conditions .
Industrial Production Methods: Industrial production of 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- often employs microwave-accelerated methods. These methods allow the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in solvents like DMF. This approach is advantageous due to its efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, especially with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides, nucleophiles, and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .
Scientific Research Applications
1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and electron-donating properties allow it to stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons. This stabilization is advantageous for receptor-ligand interactions, making it effective in various biological and chemical processes .
Comparison with Similar Compounds
1H-Tetrazole: The parent compound with a simpler structure.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position.
1,5-Disubstituted Tetrazoles: Compounds with substituents at both the 1- and 5-positions.
Uniqueness: 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bio-isosteric replacement for carboxylic acids and its stability under various conditions make it a valuable compound in multiple fields .
Properties
IUPAC Name |
1-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-11-6(8-9-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHOPWOOCUMTP-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2CCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)[C@@H]2CCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731921 | |
Record name | 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920748-40-9 | |
Record name | 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.